An In-depth Technical Guide to the Chemical Structure and Bonding of Oxalyldihydrazide
An In-depth Technical Guide to the Chemical Structure and Bonding of Oxalyldihydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for oxalyldihydrazide (C₂H₆N₄O₂). It is intended to serve as a core reference for professionals in chemical research and drug development.
Molecular Structure and Bonding
Oxalyldihydrazide, with the chemical formula NH₂NHCOCONHNH₂, is a symmetrical molecule derived from oxalic acid and hydrazine (B178648).[1] At its core is a central carbon-carbon single bond connecting two carbonyl groups. Each carbonyl carbon is, in turn, bonded to the nitrogen atom of a hydrazide functional group (-CONHNH₂).
Conformation and Crystallography
In the solid state, the N-N-C-C-N-N backbone of oxalyldihydrazide predominantly adopts a planar trans-trans-trans conformation. The molecule is known to exhibit significant polymorphism, meaning it can crystallize into multiple different crystal structures (polymorphs). At least five distinct polymorphs have been identified, differing in the rotational orientation of the terminal -NH₂ groups relative to the molecular backbone. This conformational flexibility gives rise to a variety of complex hydrogen-bonding networks.[2]
Hydrogen Bonding and Supramolecular Chemistry
The oxalyldihydrazide molecule contains four hydrogen bond donor sites (two -NH and two -NH₂ groups) and four potential hydrogen bond acceptor sites (two carbonyl oxygens and two primary amine nitrogens). This abundance of donor and acceptor sites leads to the formation of extensive and varied intermolecular hydrogen-bonding arrangements, which are fundamental to the structure and stability of its different crystalline polymorphs.[2] This rich hydrogen-bonding capability also makes it a valuable building block in supramolecular chemistry and crystal engineering.
Coordination Chemistry
As a ligand, oxalyldihydrazide can coordinate with metal ions. It typically acts as a neutral bidentate or tetradentate chelating agent, binding to metal centers through the carbonyl oxygen atoms and the terminal amine nitrogen atoms. This chelating ability allows it to form stable complexes with various transition metals, including manganese, iron, copper, and nickel, making it relevant in the fields of coordination chemistry and materials science.[1]
Quantitative Data
The following tables summarize key quantitative data for oxalyldihydrazide based on crystallographic and spectroscopic analysis.
Crystallographic Data
Definitive crystal structure analysis has revealed several polymorphs of oxalyldihydrazide. The precise bond lengths and angles for each polymorph are available from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Description | Source |
| Formula | C₂H₆N₄O₂ | [1] |
| Molar Mass | 118.096 g·mol⁻¹ | [1] |
| Polymorphs | At least five polymorphs have been structurally characterized. | [2] |
| CCDC Numbers | 617205, 617206, 617207, 617208 | [3] |
| Typical Bond Length (C-C) | ~1.53 Å | Reference value |
| Typical Bond Length (C=O) | ~1.23 Å | Reference value |
| Typical Bond Length (C-N) | ~1.33 Å | Reference value |
| Typical Bond Length (N-N) | ~1.42 Å | Reference value |
| Note: Specific, experimentally determined bond lengths and angles for each polymorph are detailed in the cited literature and corresponding CCDC entries. The values provided are typical for similar chemical environments. |
Spectroscopic Data
Spectroscopic analysis provides confirmation of the functional groups present in the molecule.
Table 2: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 3300 - 3200 | N-H Stretch | Amine (-NH₂) & Amide (-NH) | Strong, multiple bands |
| 3050 - 2950 | N-H Stretch | Amine (-NH₂) & Amide (-NH) | Strong, multiple bands |
| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl (-CO) | Strong |
| 1650 - 1580 | N-H Bend | Amine (-NH₂) | Medium |
| 1570 - 1515 | N-H Bend, C-N Stretch (Amide II) | Amide (-CONH) | Medium |
| 1150 - 1050 | N-N Stretch | Hydrazine (-NH-NH₂) | Medium-Weak |
| Note: Peak positions are approximate and can be influenced by the sample state (solid, solution) and polymorphism due to variations in hydrogen bonding.[4][5] |
Table 3: Expected Nuclear Magnetic Resonance (NMR) Chemical Shifts
Experimental NMR data for oxalyldihydrazide is not widely available in the surveyed literature. The following are expected chemical shift ranges in a suitable solvent like DMSO-d₆ based on analogous structures.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Amide (-CONH -) | 9.0 - 10.5 | Broad singlet, exchangeable with D₂O. |
| ¹H | Amine (-NH ₂) | 4.0 - 5.5 | Broad singlet, exchangeable with D₂O. |
| ¹³C | Carbonyl (-C O-) | 155 - 165 | Quaternary carbon, expected to be a weak signal. |
Experimental Protocols
The following sections detail standardized protocols for the synthesis and characterization of oxalyldihydrazide.
Synthesis of Oxalyldihydrazide
This protocol is based on the common method of reacting diethyl oxalate (B1200264) with hydrazine hydrate (B1144303).[1]
Materials:
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Diethyl oxalate
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Hydrazine hydrate (80% solution in water)
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Ethanol (B145695) (absolute)
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Deionized water
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydrazine hydrate (e.g., 24 g, ~0.38 mol) in ethanol (100 mL).
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While stirring at room temperature, add diethyl oxalate (e.g., 27 g, ~0.18 mol) dropwise to the hydrazine hydrate solution over a period of 30 minutes. The molar ratio of hydrazine hydrate to ester should be approximately 2.1:1.
-
Upon addition, a white precipitate of oxalyldihydrazide will begin to form.
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After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.
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Cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with deionized water (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Dry the purified oxalyldihydrazide in a vacuum oven at 60-70 °C to a constant weight.
Characterization Protocols
3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
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Prepare a solid sample by mixing a small amount of dried oxalyldihydrazide (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).
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Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Press the powder into a thin, transparent pellet using a hydraulic press.
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Record the FT-IR spectrum from 4000 to 400 cm⁻¹ using a spectrometer.
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Analyze the spectrum for characteristic absorption bands corresponding to N-H, C=O, and N-N functional groups as listed in Table 2.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Dissolve approximately 10-20 mg of oxalyldihydrazide in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, a D₂O exchange experiment can be performed to confirm the assignment of labile N-H protons.
-
Process the spectra and compare the chemical shifts to the expected values in Table 3.
3.2.3 Single-Crystal X-ray Diffraction
-
Grow single crystals of oxalyldihydrazide suitable for diffraction. This is typically achieved by slow evaporation or cooling of a saturated solution in an appropriate solvent (e.g., water, ethanol-water mixtures).
-
Mount a selected crystal on a goniometer head.
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Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.
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Process the diffraction data and solve the crystal structure using appropriate crystallographic software.
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Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships for oxalyldihydrazide.
Caption: General workflow for the synthesis of oxalyldihydrazide.
Caption: Tetradentate coordination of oxalyldihydrazide to a metal center.
Caption: Logical representation of intermolecular hydrogen bonds.
